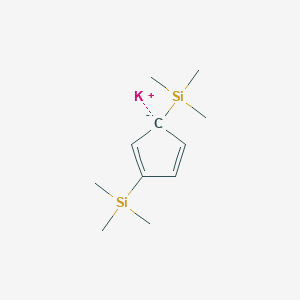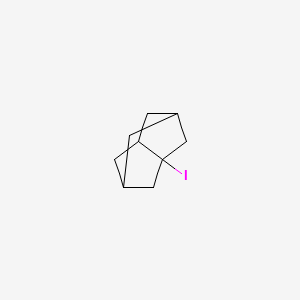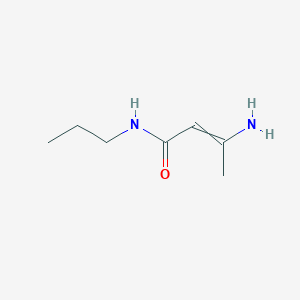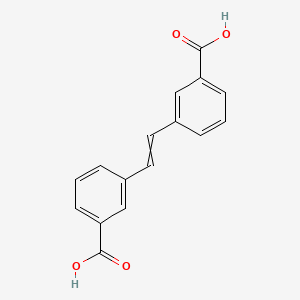
potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane is a complex organosilicon compound It features a unique structure where a potassium ion is associated with a trimethylsilyl group and a cyclopentadienyl ring substituted with another trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane typically involves the reaction of trimethylsilyl-substituted cyclopentadienyl compounds with potassium reagents. One common method is the reaction of trimethylsilylcyclopentadiene with potassium hydride or potassium tert-butoxide under an inert atmosphere . The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coordination Chemistry: The cyclopentadienyl ring can coordinate with transition metals, forming organometallic complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogenating agents, oxidizing agents, and various nucleophiles. Typical reaction conditions involve inert atmospheres and aprotic solvents to maintain the stability of the compound.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions may yield derivatives with different functional groups, while coordination reactions can produce a variety of organometallic complexes.
Applications De Recherche Scientifique
Potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of organometallic compounds and as a reagent in various organic transformations.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or mechanical properties.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound may have potential as bioactive molecules or in drug delivery systems.
Industry: In industrial settings, it can be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane exerts its effects is primarily through its ability to act as a ligand in coordination chemistry. The cyclopentadienyl ring can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic processes. The trimethylsilyl groups provide steric protection, enhancing the stability of the resulting complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylcyclopentadiene: Similar in structure but lacks the potassium ion.
Potassium cyclopentadienide: Contains a cyclopentadienyl ring but without the trimethylsilyl substitution.
Trimethylsilyl chloride: A simpler organosilicon compound used in various synthetic applications.
Uniqueness
Potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane is unique due to the combination of the potassium ion, the trimethylsilyl groups, and the cyclopentadienyl ring. This combination imparts specific reactivity and stability characteristics that are not found in simpler related compounds .
Propriétés
Numéro CAS |
103731-90-4 |
|---|---|
Formule moléculaire |
C11H21KSi2 |
Poids moléculaire |
248.55 g/mol |
Nom IUPAC |
potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane |
InChI |
InChI=1S/C11H21Si2.K/c1-12(2,3)10-7-8-11(9-10)13(4,5)6;/h7-9H,1-6H3;/q-1;+1 |
Clé InChI |
SXLXWZCHUYNPNT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[C-]1C=CC(=C1)[Si](C)(C)C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbamic acid, [2-(1-hexynyl)phenyl]-, ethyl ester](/img/structure/B14325904.png)



![4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol](/img/structure/B14325932.png)


![(NZ)-N-[(5E)-5-hydroxyimino-2,2,4,4-tetramethylcyclopentylidene]hydroxylamine](/img/structure/B14325951.png)
![2-[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14325954.png)



![[([1,1'-Biphenyl]-4-yl)amino](oxo)acetic acid](/img/structure/B14325984.png)
